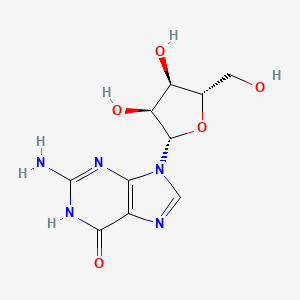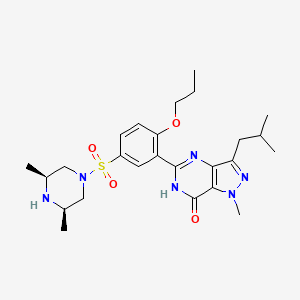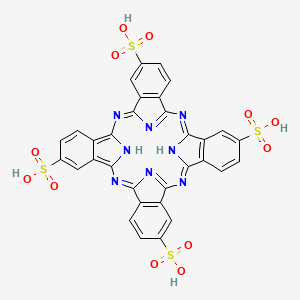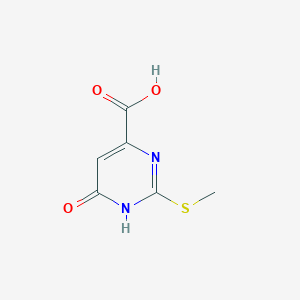![molecular formula C10H5FN2O B1460727 8-Fluorooxazolo[4,5-c]quinoline CAS No. 1027512-50-0](/img/structure/B1460727.png)
8-Fluorooxazolo[4,5-c]quinoline
Overview
Description
8-Fluorooxazolo[4,5-c]quinoline is a fluorinated heterocyclic compound with the molecular formula C10H5FN2O. This compound is part of the quinoline family, which is known for its wide range of biological activities and applications in various fields such as medicine, agriculture, and industry . The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties that make it a valuable compound for research and development .
Mechanism of Action
Target of Action
The primary targets of 8-Fluorooxazolo[4,5-c]quinoline are bacterial enzymes, specifically DNA gyrase and DNA topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, making them ideal targets for antibacterial agents .
Mode of Action
this compound interacts with its targets by stabilizing a covalent enzyme-DNA complex in which the DNA is cleaved in both strands . This interaction disrupts the normal function of the enzymes, leading to inhibition of DNA replication and ultimately cell death .
Biochemical Pathways
It is known that the compound interferes with the normal function of dna gyrase and dna topoisomerase iv, enzymes that are essential for bacterial dna replication . This disruption leads to downstream effects such as inhibition of bacterial growth and proliferation.
Result of Action
The result of this compound’s action is the inhibition of bacterial growth and proliferation. By targeting and disrupting the function of key bacterial enzymes, the compound prevents bacteria from replicating their DNA, leading to cell death .
Biochemical Analysis
Biochemical Properties
8-Fluorooxazolo[4,5-c]quinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit DNA gyrase and DNA topoisomerase IV, enzymes crucial for DNA replication and transcription . These interactions lead to the stabilization of a covalent enzyme-DNA complex, resulting in the cleavage of both DNA strands . This mechanism is similar to that of fluoroquinolones, a class of antibiotics known for their effectiveness against bacterial infections .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to inhibit DNA gyrase and topoisomerase IV disrupts DNA replication and transcription, leading to cell death . This effect is particularly pronounced in bacterial cells, making this compound a potential candidate for antibacterial therapy .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to DNA gyrase and DNA topoisomerase IV, forming a stable enzyme-DNA complex that results in the cleavage of both DNA strands . This inhibition of essential enzymes prevents DNA replication and transcription, ultimately leading to cell death . Additionally, this compound may induce changes in gene expression, further contributing to its antibacterial effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as temperatures between 2-8°C .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antibacterial activity without significant toxicity . At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular processes . Determining the optimal dosage is essential for maximizing the compound’s therapeutic potential while minimizing its toxic effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . Understanding these interactions is essential for predicting the compound’s distribution and accumulation in target tissues .
Subcellular Localization
This compound’s subcellular localization influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are crucial for its effectiveness in inhibiting DNA gyrase and topoisomerase IV, as well as its overall antibacterial activity .
Preparation Methods
The synthesis of 8-Fluorooxazolo[4,5-c]quinoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a modified Pictet–Spengler method using Cu(TFA)2 as a catalyst has been reported for the synthesis of oxazolo[4,5-c]quinolines . This method allows for the direct functionalization of the C-4 position of oxazoles without the need for prefunctionalization. Additionally, other methods such as microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids have been explored for the efficient synthesis of quinoline derivatives .
Chemical Reactions Analysis
8-Fluorooxazolo[4,5-c]quinoline undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form polycyclic structures.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form various oxidized or reduced derivatives.
Scientific Research Applications
8-Fluorooxazolo[4,5-c]quinoline has a wide range of applications in scientific research, including:
Biology: It exhibits significant biological activity, including antibacterial, antineoplastic, and antiviral properties.
Industry: This compound is used in the production of liquid crystals, dyes, and other industrial products.
Comparison with Similar Compounds
8-Fluorooxazolo[4,5-c]quinoline can be compared with other similar compounds, such as:
Fluoroquinolines: These compounds share a similar quinoline backbone and exhibit a broad spectrum of biological activities, including antibacterial and antiviral properties.
8-Hydroxyquinoline: This compound is known for its metal-chelating properties and is used in various applications, including as an antiseptic and in the treatment of metal poisoning.
5,7-Dibromo-8-hydroxyquinoline: This derivative exhibits significant antitumor activity and is used in cancer research.
Properties
IUPAC Name |
8-fluoro-[1,3]oxazolo[4,5-c]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FN2O/c11-6-1-2-8-7(3-6)10-9(4-12-8)13-5-14-10/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMLTBLLEMHWIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C3C(=C2C=C1F)OC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650720 | |
| Record name | 8-Fluoro[1,3]oxazolo[4,5-c]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1027512-50-0 | |
| Record name | 8-Fluoro[1,3]oxazolo[4,5-c]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(Oxan-3-yl)-1,3,4-oxadiazol-2-yl]methanamine, oxalic acid](/img/structure/B1460644.png)
![5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1460645.png)
![6-(Chloromethyl)-2-[(4-methoxyphenoxy)methyl]pyrimidin-4-ol](/img/structure/B1460646.png)


![(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetic acid](/img/structure/B1460655.png)



![2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(2-thienyl)acrylamide](/img/structure/B1460663.png)
![N-[Amino(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]benzamide](/img/structure/B1460664.png)
![2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol](/img/structure/B1460665.png)


